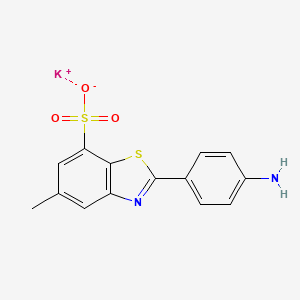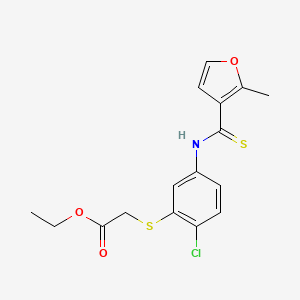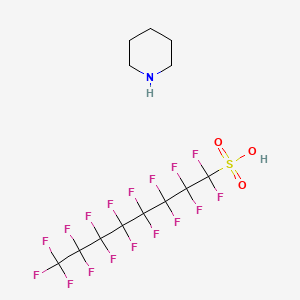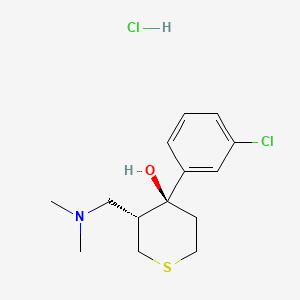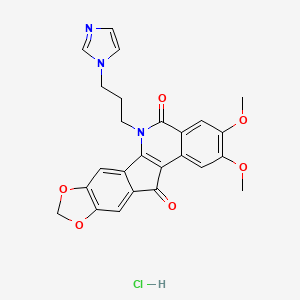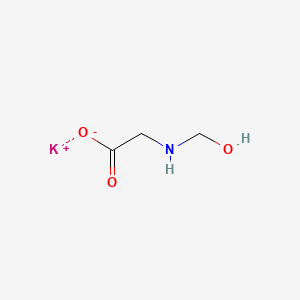
Glycine, N-(hydroxymethyl)-, monopotassium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-(hydroxymethyl)-, monopotassium salt: is a derivative of glycine, an amino acid. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a hydroxymethyl group attached to the nitrogen atom of glycine, with potassium as the counterion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(hydroxymethyl)-, monopotassium salt typically involves the reaction of glycine with formaldehyde in the presence of potassium hydroxide. The reaction proceeds as follows:
- Glycine reacts with formaldehyde to form N-(hydroxymethyl)glycine.
- The resulting N-(hydroxymethyl)glycine is then neutralized with potassium hydroxide to form the monopotassium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Mixing glycine and formaldehyde in a controlled environment.
- Adding potassium hydroxide to neutralize the reaction mixture.
- Purifying the resulting product through crystallization or other separation techniques.
化学反応の分析
Types of Reactions: Glycine, N-(hydroxymethyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to formic acid.
Reduction: The compound can be reduced to glycine.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formic acid and glycine.
Reduction: Glycine.
Substitution: Depending on the nucleophile used, different substituted glycine derivatives can be formed.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis.
- Acts as a stabilizer in various chemical reactions.
Biology:
- Serves as a buffer in biological assays.
- Used in the study of amino acid metabolism.
Medicine:
- Investigated for its potential neuroprotective effects.
- Used in the formulation of certain pharmaceuticals.
Industry:
- Employed in the production of cosmetics and personal care products.
- Used as a preservative in various formulations.
作用機序
The mechanism of action of Glycine, N-(hydroxymethyl)-, monopotassium salt involves its interaction with various molecular targets. In biological systems, it can act as a neurotransmitter and modulate the activity of receptors such as the NMDA receptor. It also plays a role in the regulation of oxidative stress and inflammation by modulating the activity of enzymes and signaling pathways.
類似化合物との比較
Glycine betaine: A derivative of glycine with three methyl groups attached to the nitrogen atom.
N-(phosphonomethyl)glycine:
Comparison:
Glycine betaine: is primarily used as an osmoprotectant in plants, whereas Glycine, N-(hydroxymethyl)-, monopotassium salt has broader applications in chemistry and medicine.
N-(phosphonomethyl)glycine: is used in agriculture, while this compound is used in various scientific research and industrial applications.
This compound’s unique structure and properties make it valuable in multiple fields, distinguishing it from other glycine derivatives.
特性
CAS番号 |
66063-61-4 |
|---|---|
分子式 |
C3H6KNO3 |
分子量 |
143.18 g/mol |
IUPAC名 |
potassium;2-(hydroxymethylamino)acetate |
InChI |
InChI=1S/C3H7NO3.K/c5-2-4-1-3(6)7;/h4-5H,1-2H2,(H,6,7);/q;+1/p-1 |
InChIキー |
OGMXSAAYHDZBBY-UHFFFAOYSA-M |
正規SMILES |
C(C(=O)[O-])NCO.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


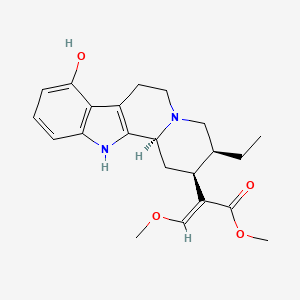
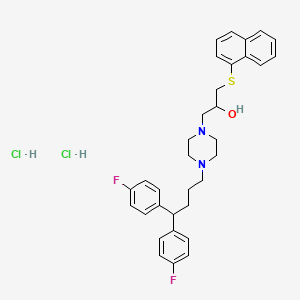

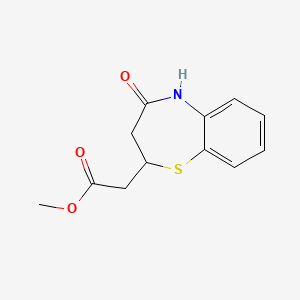
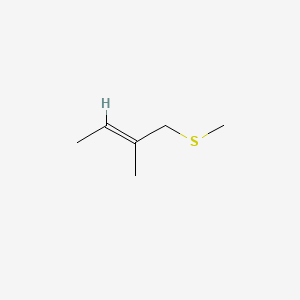

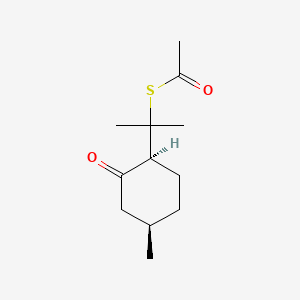
![calcium;[(Z)-1-chlorobutylideneamino] N,N-dimethylcarbamate;dichloride](/img/structure/B12761849.png)
